5-(2,5-Dimethylphenoxy)-2,2-dimethylpentan-1-ol
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Overview
Description
5-(2,5-Dimethylphenoxy)-2,2-dimethylpentan-1-ol is an organic compound known for its various applications in the fields of chemistry, biology, and medicine. This compound is a derivative of valeric acid and is structurally characterized by the presence of a phenoxy group substituted with two methyl groups at the 2 and 5 positions, attached to a dimethylpentanol backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-Dimethylphenoxy)-2,2-dimethylpentan-1-ol typically involves a multi-step processThe reaction conditions often involve the use of polar aprotic solvents such as tetrahydrofuran and mixed solvent systems like toluene/dimethylsulfoxide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of alkali metal salts and dihalopropanes under controlled temperature conditions to ensure high yields and purity. The overall yield of the industrial process can exceed 80% .
Chemical Reactions Analysis
Types of Reactions
5-(2,5-Dimethylphenoxy)-2,2-dimethylpentan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, alcohols, and substituted phenoxy derivatives .
Scientific Research Applications
5-(2,5-Dimethylphenoxy)-2,2-dimethylpentan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its effects on lipid metabolism and potential therapeutic applications.
Medicine: Investigated for its lipid-regulating properties and potential use in treating hyperlipidemia and hypertriglyceridemia
Industry: Utilized in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The compound exerts its effects primarily by interacting with peroxisome proliferator-activated receptors (PPARs), particularly the PPARα isoform. This interaction leads to the activation of genes involved in lipid metabolism, resulting in the reduction of serum triglycerides and very low-density lipoprotein cholesterol while increasing high-density lipoprotein cholesterol .
Comparison with Similar Compounds
Similar Compounds
Gemfibrozil: A well-known lipid-regulating agent with a similar structure and mechanism of action.
Clofibrate: Another fibrate derivative used to treat hyperlipidemia.
Fenofibrate: A compound with similar lipid-lowering effects but different pharmacokinetic properties.
Uniqueness
5-(2,5-Dimethylphenoxy)-2,2-dimethylpentan-1-ol is unique due to its specific structural modifications, which enhance its lipid-regulating properties and make it a valuable compound for therapeutic applications .
Properties
Molecular Formula |
C15H24O2 |
---|---|
Molecular Weight |
236.35 g/mol |
IUPAC Name |
5-(2,5-dimethylphenoxy)-2,2-dimethylpentan-1-ol |
InChI |
InChI=1S/C15H24O2/c1-12-6-7-13(2)14(10-12)17-9-5-8-15(3,4)11-16/h6-7,10,16H,5,8-9,11H2,1-4H3 |
InChI Key |
CNNHXZWDFFITJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCCC(C)(C)CO |
Origin of Product |
United States |
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